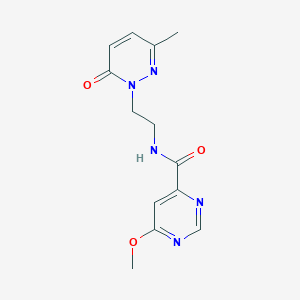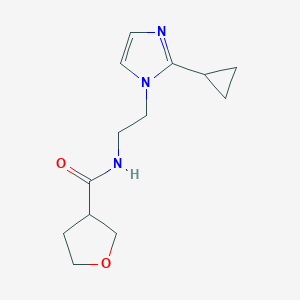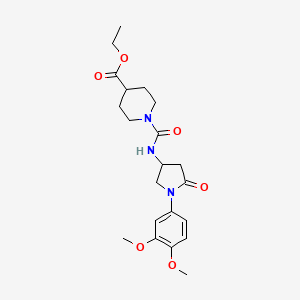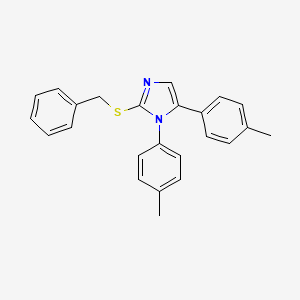
2-(benzylthio)-1,5-di-p-tolyl-1H-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The description of a compound typically includes its molecular formula, structure, and the type of functional groups present. It may also include the role or potential uses of the compound in various fields such as medicine, industry, or research.
Synthesis Analysis
This involves detailing the methods and conditions under which the compound can be synthesized. It includes the starting materials, reagents, catalysts, and the sequence of reactions involved.Molecular Structure Analysis
Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound. These techniques can provide information about the arrangement of atoms, the lengths and types of chemical bonds, and the 3D shape of the molecule.Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. It includes identifying the reagents and conditions required for these reactions, and understanding the mechanisms by which they occur.Physical And Chemical Properties Analysis
This includes studying properties such as solubility, melting point, boiling point, polarity, reactivity, and stability. Techniques used might include spectroscopy, chromatography, and thermal analysis.Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antitubercular Activity
Imidazole derivatives have been synthesized and evaluated for their promising antimicrobial properties. Notably, some compounds exhibited potent anti-tubercular activity against Mycobacterium tuberculosis, showing more potency than standard drugs like pyrazinamide and ciprofloxacin, and were found to be nontoxic at higher concentrations, demonstrating good selectivity indices (N. Shruthi et al., 2016).
Antifungal Activity
Research into the development of new, less toxic, and more efficacious antifungal drugs has led to the synthesis of benzimidazole, benzotriazole, and aminothiazole derivatives. These compounds were evaluated for their activity against Candida, Aspergillus, and dermatophytes, with some demonstrating significant antifungal effects (S. Khabnadideh et al., 2012).
Ferroelectric and Antiferroelectric Properties
The imidazole unit's chemical stability and ability to bind molecules into a dipolar chain have been exploited to demonstrate above-room-temperature ferroelectricity and antiferroelectricity in benzimidazoles. This discovery opens new avenues for the development of lead- and rare-metal-free ferroelectric devices (S. Horiuchi et al., 2012).
Organic Synthesis
Imidazoles have attracted attention in organic synthesis due to their medicinal value and broad array of applications, including their roles as inhibitors of kinases and modulators of p-glycoproteins. New methods for their synthesis have been explored to avoid hazardous conditions and expensive reagents, making the process more accessible and sustainable (S. S. Gurav et al., 2022).
Broad-Spectrum Antiviral Agents
Novel benzo[d]imidazole-based heterocycles have been designed, synthesized, and evaluated as antiviral agents, showing potent, broad-spectrum antiviral activities. These compounds highlight the potential for rational design of more active and less toxic medicinal drugs (Taha M. A. Eldebss et al., 2015).
Safety And Hazards
This involves identifying any risks associated with handling or exposure to the compound, including toxicity, flammability, and environmental impact. It’s important to refer to Material Safety Data Sheets (MSDS) for this information.
Zukünftige Richtungen
This could involve discussing potential applications of the compound, or areas where further research is needed. It might also include hypothesizing new reactions, investigating its mechanism of action, or improving its synthesis.
Eigenschaften
IUPAC Name |
2-benzylsulfanyl-1,5-bis(4-methylphenyl)imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2S/c1-18-8-12-21(13-9-18)23-16-25-24(27-17-20-6-4-3-5-7-20)26(23)22-14-10-19(2)11-15-22/h3-16H,17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJOBXDHUPXVPQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)C)SCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(benzylthio)-1,5-di-p-tolyl-1H-imidazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-bromo-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)furan-2-carboxamide](/img/structure/B2720916.png)
![N-(benzo[d][1,3]dioxol-5-yl)-3-(pyridin-3-yloxy)azetidine-1-carboxamide](/img/structure/B2720918.png)
![4-butyl-1-(3-(4-(2-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2720921.png)

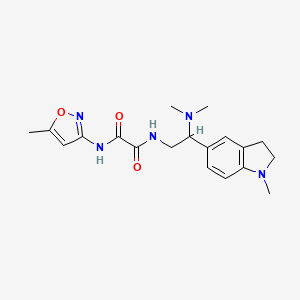
![2-((3-benzyl-4-oxo-6-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2720926.png)
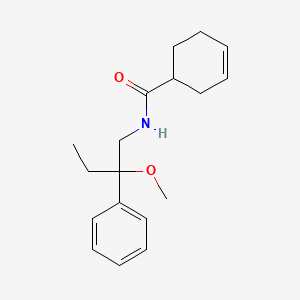
![Methyl 5-[[(2-chloroacetyl)amino]methyl]-1,2-dimethylpyrrole-3-carboxylate](/img/structure/B2720928.png)
![4-[(3-Nitropyrazol-1-yl)methyl]piperidine;hydrochloride](/img/structure/B2720929.png)
![N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,5-dimethylbenzamide](/img/structure/B2720933.png)
![1-(4-fluorophenyl)-5-methyl-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2720934.png)
